2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid
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Overview
Description
2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a hexanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Attachment of the Hexanoic Acid Moiety: The final step involves the acylation of the piperazine derivative with hexanoic acid chloride under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to a secondary alcohol.
Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Benzyl chloride (C₆H₅CH₂Cl) in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary alcohol derivatives.
Substitution: Various benzyl-substituted piperazine derivatives.
Scientific Research Applications
2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid involves its interaction with specific molecular targets in biological systems. The benzyl group and the piperazine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The hexanoic acid moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 2-(3-Benzyl-2-oxopiperazin-1-yl)butanoic acid
- 2-(3-Benzyl-2-oxopiperazin-1-yl)pentanoic acid
- 2-(3-Benzyl-2-oxopiperazin-1-yl)heptanoic acid
Comparison: Compared to its analogs, 2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid has a unique hexanoic acid moiety, which may influence its chemical reactivity and biological activity. The length of the alkyl chain in the hexanoic acid moiety can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its shorter or longer chain counterparts.
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(3-benzyl-2-oxopiperazin-1-yl)hexanoic acid |
InChI |
InChI=1S/C17H24N2O3/c1-2-3-9-15(17(21)22)19-11-10-18-14(16(19)20)12-13-7-5-4-6-8-13/h4-8,14-15,18H,2-3,9-12H2,1H3,(H,21,22) |
InChI Key |
XGTNRXVUBSVMCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)N1CCNC(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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